![molecular formula C21H20F3N5O B3010803 [1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazino}methanone CAS No. 477890-33-8](/img/structure/B3010803.png)
[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazino}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazino}methanone is a useful research compound. Its molecular formula is C21H20F3N5O and its molecular weight is 415.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Studies and Isomorphism
- Research has identified isomorphous structures related to the compound , highlighting the relevance of chlorine-methyl exchange rule in such compounds. Extensive disorder in these structures has been noted, impacting their analysis and detection in data-mining procedures (V. Rajni Swamy et al., 2013).
Antimicrobial and Antimycobacterial Activities
- A study synthesized a series of compounds including [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones, demonstrating significant antimicrobial and antimycobacterial activities. This suggests potential applications in developing treatments against microbial infections (B. Narasimhan et al., 2011).
Molecular Interaction Studies
- Molecular interaction studies have been conducted on similar compounds, providing insights into their binding interactions and potential applications in drug design. Such studies often involve complex conformational analyses and the development of pharmacophore models (J. Shim et al., 2002).
Antioxidant Activities
- Research involving derivatives of similar compounds has evaluated their antioxidant activities. This includes studies on quantitative structure–activity relationships and molecular docking, providing a basis for developing compounds with enhanced antioxidant properties (F. Bassyouni et al., 2012).
Synthesis and Characterization
- The synthesis and characterization of compounds with structural similarities have been extensively studied. These studies often involve exploring different chemical reactions and analyzing the resultant compounds using various spectroanalytical techniques (Yan-qing Ge et al., 2011).
Anticancer and Antimicrobial Agents
- Novel biologically potent compounds, including those with pyridyl and pyrazoline structures, have been synthesized and evaluated for their anticancer and antimicrobial activities. This includes in vitro studies against cancer cell lines and pathogenic strains, highlighting potential therapeutic applications (Kanubhai D. Katariya et al., 2021).
Anticonvulsant Agents
- Studies on derivatives of similar compounds have shown promising results in terms of their anticonvulsant activities. This includes evaluating their effects on sodium channels, suggesting potential applications in treating convulsive disorders (S. Malik et al., 2014).
Propiedades
IUPAC Name |
[1-(6-methylpyridin-2-yl)imidazol-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N5O/c1-15-4-2-7-19(26-15)29-13-18(25-14-29)20(30)28-10-8-27(9-11-28)17-6-3-5-16(12-17)21(22,23)24/h2-7,12-14H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEKSETWCZVXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B3010721.png)
![Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-](/img/structure/B3010722.png)
![2-[3-(Benzenesulfonyl)-4-[(4-chlorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B3010724.png)
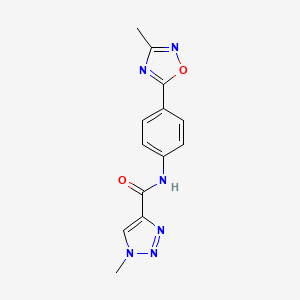
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010726.png)
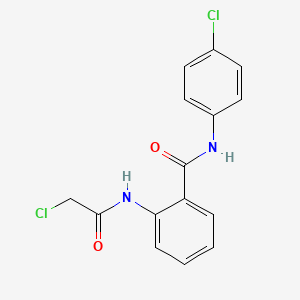
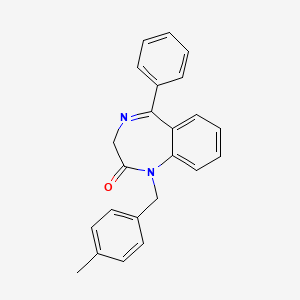
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B3010736.png)
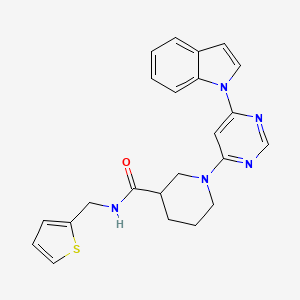
![N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B3010738.png)
![Tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3010740.png)
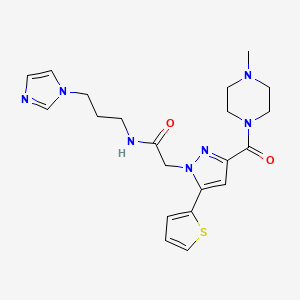
![N-[[2-[4-[4-[4-(benzoylcarbamothioylamino)-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]carbamothioyl]benzamide](/img/structure/B3010742.png)